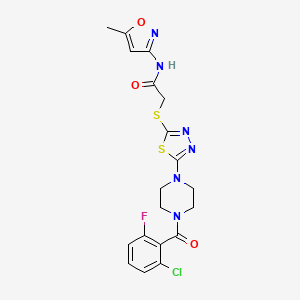

2-((5-(4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound is a heterocyclic organic molecule featuring a 1,3,4-thiadiazole core substituted with a piperazine moiety bearing a 2-chloro-6-fluorobenzoyl group. The thiadiazole ring is further functionalized with a thioether-linked acetamide group terminating in a 5-methylisoxazole substituent.

Properties

IUPAC Name |

2-[[5-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN6O3S2/c1-11-9-14(25-30-11)22-15(28)10-31-19-24-23-18(32-19)27-7-5-26(6-8-27)17(29)16-12(20)3-2-4-13(16)21/h2-4,9H,5-8,10H2,1H3,(H,22,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDJCTSKMZCLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. Its unique structural features, including a thiadiazole moiety and a piperazine ring, suggest significant biological activity, particularly in the fields of oncology and neurology.

Structural Overview

The compound can be broken down into several key components:

- Piperazine Ring : Known for its role in various pharmacological agents.

- Thiadiazole Moiety : Associated with anticancer properties.

- Chloro-Fluorobenzoyl Group : Enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- GABA Receptors : Modulation of these receptors may lead to anxiolytic effects, making it a candidate for treating anxiety disorders.

- Enzymatic Pathways : The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Biological Activity

Research indicates that compounds containing thiadiazole and piperazine structures exhibit a range of biological activities:

Anticancer Activity

A review of thiadiazole derivatives highlights their efficacy as anticancer agents. For instance:

- Thiadiazole derivatives have shown decreased viability in various cancer cell lines, including human leukemia and melanoma cells. Specifically, derivatives such as N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide have demonstrated significant antiproliferative effects .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. It may influence neurotransmitter systems and provide therapeutic benefits in neurological disorders. This aligns with findings that similar compounds modulate GABA receptor activity.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Thiadiazole Derivatives : A study reported that certain thiadiazole derivatives decreased the viability of human cancer cell lines significantly while sparing normal cells .

- Piperazine-Based Compounds : Research on piperazine derivatives indicated their potential as pharmacological agents due to their ability to interact with various receptors and enzymes involved in disease pathways.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with shared structural motifs. Key examples include:

Key Observations:

Thiadiazole vs. Thiazole/Pyridine Cores: The 1,3,4-thiadiazole ring in the target compound (vs. thiazolo-pyridine in 863595-16-8 and 912624-95-4) introduces distinct electronic and steric properties.

Substituent Effects : The 2-chloro-6-fluorobenzoyl group on the piperazine ring (absent in 863558-54-7) likely enhances lipophilicity and halogen bonding capabilities compared to simpler alkyl or aryl substituents .

Linker Groups : The thioether-acetamide linker in the target compound (vs. sulfonamide in 863595-16-8) may confer resistance to hydrolytic degradation, a common issue with ester or amide linkages in vivo.

Research Findings and Mechanistic Insights

- 872704-30-8 : Demonstrated moderate inhibitory activity against carbonic anhydrase isoforms (IC₅₀ ~ 150 nM) in preliminary assays, suggesting that the thiadiazole-acetamide scaffold has inherent bioactivity .

- 863595-16-8: Exhibited nanomolar affinity for kinase targets (e.g., EGFR), attributed to the thiophene-sulfonamide motif’s ability to occupy hydrophobic pockets .

- Piperazine Derivatives : Compounds with 4-ethylpiperazine (e.g., 863558-54-7) showed improved blood-brain barrier penetration in rodent models, implying that the target compound’s piperazine group could be optimized for CNS targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.